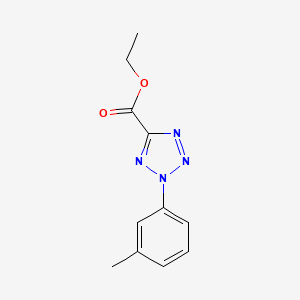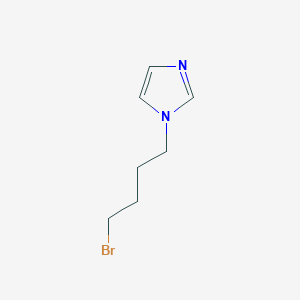
1-(4-bromobutyl)-1H-Imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-bromobutyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 4-bromo-butyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-bromobutyl)-1H-Imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1,4-dibromobutane. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled heating, and efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(4-bromobutyl)-1H-Imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-butyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced imidazole derivatives with different functional groups.
科学的研究の応用
1-(4-bromobutyl)-1H-Imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 1-(4-bromobutyl)-1H-Imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom in the 4-bromo-butyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
1-(4-Bromo-butyl)-3-methylimidazolium bromide: This compound has a similar structure but with a methyl group attached to the imidazole ring.
1-(4-Bromo-butyl)-2-methylimidazole: Another similar compound with a methyl group at the 2-position of the imidazole ring.
1-(4-Bromo-butyl)-1H-benzimidazole: This compound has a benzimidazole ring instead of an imidazole ring.
Uniqueness: 1-(4-bromobutyl)-1H-Imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromo-butyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Its potential biological activities and applications in various fields further highlight its significance.
特性
分子式 |
C7H11BrN2 |
|---|---|
分子量 |
203.08 g/mol |
IUPAC名 |
1-(4-bromobutyl)imidazole |
InChI |
InChI=1S/C7H11BrN2/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2 |
InChIキー |
CETTVSBMYQKFRL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
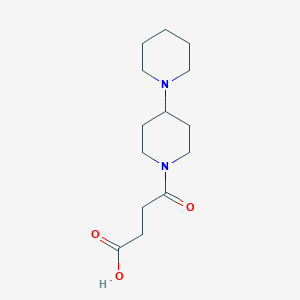
![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester](/img/structure/B8545048.png)
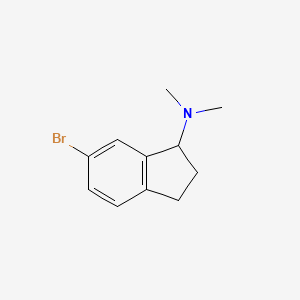
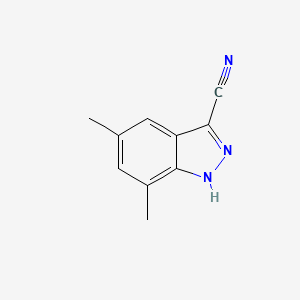
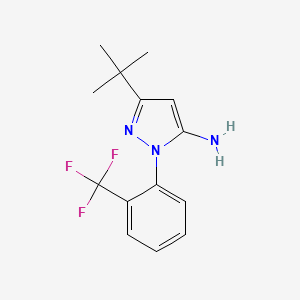
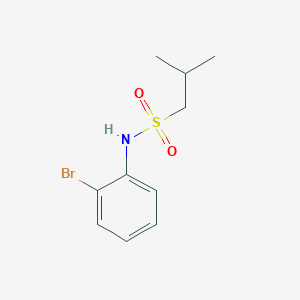
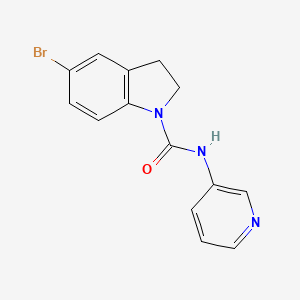
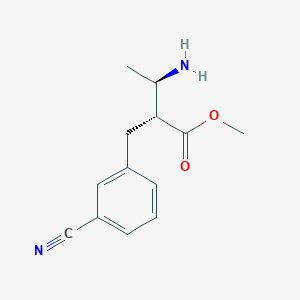
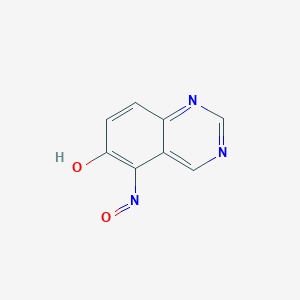
![N-Cyclohexyl-4-[(pyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B8545132.png)
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
![7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8545144.png)
![5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8545149.png)
